(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSULSRGNLFDDB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile typically involves the condensation of 2-aminophenol with benzaldehyde to form the benzoxazole ring, followed by the introduction of the phenylprop-2-enenitrile group through a Knoevenagel condensation reaction. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile exhibit antimicrobial properties. The benzoxazole moiety has been linked to antibacterial and antifungal activities, suggesting that this compound could be effective against various microbial strains.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Benzoxazole derivatives are known for their ability to inhibit tumor cell proliferation. Preliminary studies indicate that (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile may share these properties, warranting further investigation through in vitro and in vivo studies.
Anti-inflammatory Effects
Certain analogs of benzoxazole compounds have demonstrated anti-inflammatory effects. The unique structure of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile may contribute to similar biological activities, making it a candidate for further exploration in inflammatory disease models .
Photophysical Properties
The presence of a conjugated double bond system within the molecule suggests interesting photophysical properties. Compounds with similar structures have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. Research into the photoluminescence and conductivity of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile could reveal its suitability for these advanced material applications .
Industrial Applications
In the industrial sector, (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile can serve as a building block for synthesizing more complex molecules. Its unique chemical structure makes it valuable in developing advanced materials such as polymers and coatings. The compound's reactivity allows for modifications that can enhance its utility in various applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacterial and fungal strains. |
| Anticancer | Inhibition of tumor cell proliferation; requires further study. |
| Anti-inflammatory | Possible reduction of inflammation markers; needs investigation. |
| Photophysical | Potential use in OLEDs and solar cells due to unique optical properties. |
| Industrial | Building block for complex molecules; development of advanced materials. |
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s closest analogs differ primarily in the heteroatom of the benzazole ring (O vs. S) and substituents on the propenenitrile backbone. Key comparisons include:
Table 1: Structural Comparison of Selected Enenitrile Derivatives
Key Observations :
- Heterocycle Effects : Replacing benzoxazole’s oxygen with sulfur (benzothiazole) increases polarizability and alters π-π stacking interactions. For example, the benzothiazole analog in exhibits π-π stacking distances of 3.7475 Å between thiazole rings, which may differ in the benzoxazole derivative due to reduced electron density .
Crystallographic and Packing Behavior
While crystallographic data for the target compound are unavailable, the benzothiazole analog (C₁₂H₁₁N₃S) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.3785 Å, b = 20.1801 Å, c = 8.2706 Å, β = 112.947°, and Z = 4 . The absence of classical hydrogen bonds in the benzothiazole structure is compensated by π-π interactions. For the benzoxazole derivative, weaker stacking interactions are anticipated due to oxygen’s smaller atomic radius and lower polarizability compared to sulfur.
Physicochemical Properties
- Solubility : The benzothiazole analog (C₁₂H₁₁N₃S) has a calculated density of 1.343 Mg/m³ . The target compound’s phenyl group likely reduces solubility in aqueous media.
- Thermal Stability : Melting points for benzothiazole derivatives range from 441–443 K , suggesting moderate thermal stability for the benzoxazole analog.
Biological Activity
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which features a benzoxazole moiety and a nitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-quorum sensing properties.
The molecular formula of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile is , with a molecular weight of 296.35 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest for pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives can act as quorum sensing inhibitors (QSIs), effectively reducing virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
Case Study: Quorum Sensing Inhibition
In a study focused on the synthesis and biological evaluation of 1,3-benzoxazol-2(3H)-one derivatives, compounds were tested for their ability to inhibit the QS system in Pseudomonas aeruginosa. The results demonstrated that these compounds significantly reduced elastase production and biofilm formation, indicating their potential as therapeutic agents against biofilm-associated infections .
| Compound | QS Inhibition Activity | Effect on Biofilm Formation |
|---|---|---|
| Compound 1 | High | Significant reduction |
| Compound 6 | Moderate | Moderate reduction |
| Compound 11 | High | Significant reduction |
| Compound 16 | Moderate | Moderate reduction |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been explored. A study evaluating the cytotoxic effects of various benzoxazole compounds found that some derivatives exhibited potent activity against cancer cell lines, suggesting their utility in cancer therapy .
Mechanism of Action
The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets involved in cell cycle regulation .
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile typically involves a multi-step process:
- Formation of Benzoxazole Ring : This is achieved through the condensation of 2-aminophenol with an aldehyde.
- Knoevenagel Condensation : The benzoxazole derivative is then subjected to a Knoevenagel condensation reaction with a nitrile-containing compound to introduce the prop-2-enenitrile moiety.
The reaction conditions often involve the use of bases such as piperidine and solvents like ethanol or methanol under reflux conditions .
Q & A
Q. What are the standard synthetic routes for (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile?
Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoxazole derivatives and acrylonitrile intermediates. A common approach includes:
- Step 1: Condensation of 2-aminophenol with a carbonyl source to form the benzoxazole core.
- Step 2: Coupling the benzoxazole intermediate with a phenyl-substituted acrylonitrile via Knoevenagel or Wittig-Horner reactions.
- Reagents: Sodium hydroxide (base), dimethylformamide (DMF) as solvent, and temperature control (60–80°C) to optimize yield .
- Purification: Column chromatography or recrystallization in ethanol to achieve ≥95% purity .
Q. How is the compound characterized structurally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the (E)-configuration of the double bond and aromatic substituents. For example, the nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in ¹³C NMR .
- X-ray Crystallography: Resolves the planar conformation of the π-conjugated system. Software like SHELX or WinGX is used for refinement .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 289.1) .
Intermediate Research Questions
Q. How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic coupling reactions. Evidence shows DMF increases yield by 15–20% compared to THF .
- Catalysts: Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency. For example, Suzuki-Miyaura coupling with aryl boronic acids achieves >80% yield .
- Temperature Control: Reactions at 70–80°C reduce side-product formation (e.g., cis-isomerization) .
Q. What analytical methods resolve discrepancies in bioactivity data?
Methodological Answer:
- Dose-Response Curves: Validate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify assay-specific artifacts .
- Molecular Docking: Compare binding affinities to target proteins (e.g., cytochrome P450) using software like AutoDock to explain inconsistent activity .
- Metabolic Stability Tests: LC-MS/MS monitors degradation products in liver microsomes, addressing false negatives in vitro .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity?
Methodological Answer:
- DFT Calculations: Gaussian software models HOMO-LUMO gaps (e.g., 4.2 eV) to predict sites for electrophilic attack. The benzoxazole ring’s electron-withdrawing effect directs reactivity toward the nitrile group .
- UV-Vis Spectroscopy: λmax at 320 nm (π→π* transition) correlates with conjugation length, impacting photostability .
Q. What crystallographic challenges arise in resolving its 3D structure?
Methodological Answer:
Q. How can contradictory bioactivity data between analogs be reconciled?
Methodological Answer:
- SAR Studies: Compare substituent effects (e.g., 3-hydroxyphenyl vs. 2,3-dimethoxyphenyl) on logP and membrane permeability. Hydroxyl groups reduce logP (from 5.2 to 3.8) but enhance hydrogen bonding to targets .
- Proteomics Profiling: SILAC-based assays identify off-target interactions (e.g., kinase inhibition) that explain divergent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
